An In-depth Technical Guide to 1-Phenethylpiperidin-4-amine Hydrochloride: Chemical Properties and Structure
An In-depth Technical Guide to 1-Phenethylpiperidin-4-amine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenethylpiperidin-4-amine, also known as 4-anilino-N-phenethylpiperidine (4-ANPP), is a crucial chemical intermediate, primarily recognized for its role as a direct precursor in the synthesis of fentanyl and its numerous potent opioid analogues.[1] This technical guide provides a comprehensive overview of the chemical properties and structural features of its hydrochloride salt. The document details its physicochemical characteristics, provides established synthetic protocols, outlines analytical methodologies for its identification and characterization, and discusses its toxicological profile and regulatory status. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, forensic analysis, and regulatory affairs.
Chemical Identity and Structure
1-Phenethylpiperidin-4-amine hydrochloride is the salt form of the parent compound, 1-phenethylpiperidin-4-amine. The hydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in aqueous media compared to the free base.
IUPAC Name: N-phenyl-1-(2-phenylethyl)piperidin-4-amine hydrochloride Synonyms: 4-Anilino-N-phenethylpiperidine hydrochloride, 4-ANPP hydrochloride, Despropionyl fentanyl hydrochloride[1] CAS Number: 24775-76-6 (hydrochloride salt)[2] Chemical Formula: C₁₉H₂₅ClN₂ Molecular Weight: 316.87 g/mol
Structural Representation:
The chemical structure of 1-Phenethylpiperidin-4-amine hydrochloride consists of a piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with an amino group, which is further substituted with a phenyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic piperidine nitrogen.
SMILES: C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3.Cl InChI Key: ZCMDXDQUYIWEKB-UHFFFAOYSA-N.Cl
Physicochemical Properties
This section summarizes the known physical and chemical properties of 1-Phenethylpiperidin-4-amine and its hydrochloride salt. It is important to note that while some experimental data is available for the free base, specific experimental values for the hydrochloride salt are not always readily available in the literature.
| Property | Value | Remarks |
| Molecular Formula | C₁₉H₂₅ClN₂ | Hydrochloride salt |
| Molecular Weight | 316.87 g/mol | Hydrochloride salt |
| Melting Point | 94-96 °C[3] | For the free base. Experimental data for the hydrochloride salt is not readily available. |
| Boiling Point | 172-176 °C at 0.15 Torr[3] | For the free base. |
| Solubility | Soluble in acetonitrile, DMSO, and methanol.[3] | Qualitative data for the free base. Quantitative data for the hydrochloride salt is not readily available. |
| pKa | 9.03 ± 0.10[3] | Predicted value for the free base. |
| Appearance | Off-white solid[3] | For the free base. |
Synthesis of 1-Phenethylpiperidin-4-amine Hydrochloride
The most common and well-documented method for the synthesis of 1-Phenethylpiperidin-4-amine is the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline. This process, often referred to as the "Siegfried method," is a cornerstone in the clandestine synthesis of fentanyl.[1] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-Phenethylpiperidin-4-amine (Free Base)
This procedure is based on the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.
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Materials:
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N-phenethyl-4-piperidone (NPP)
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Aniline
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM)
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
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Procedure:
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In a round-bottom flask, dissolve N-phenethyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane.
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Add a catalytic amount of glacial acetic acid to the mixture.
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Stir the solution at room temperature for approximately 1-2 hours to facilitate the formation of the imine intermediate.
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Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the addition to manage any effervescence.
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Phenethylpiperidin-4-amine.
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The crude product can be purified by column chromatography on silica gel if necessary.
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Step 2: Formation of the Hydrochloride Salt
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Materials:
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1-Phenethylpiperidin-4-amine (free base)
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Anhydrous diethyl ether or isopropanol
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Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)
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Procedure:
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Dissolve the purified 1-Phenethylpiperidin-4-amine free base in a minimal amount of anhydrous diethyl ether or isopropanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in a suitable solvent dropwise with stirring.
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A precipitate of 1-Phenethylpiperidin-4-amine hydrochloride will form.
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Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold, anhydrous diethyl ether.
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Dry the product under vacuum to obtain the final 1-Phenethylpiperidin-4-amine hydrochloride salt.
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Logical Workflow for Synthesis
Caption: Synthetic pathway for 1-Phenethylpiperidin-4-amine hydrochloride.
Analytical Characterization
The identification and characterization of 1-Phenethylpiperidin-4-amine hydrochloride are typically performed using a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the identification of 4-ANPP in forensic samples. The compound is thermally stable and provides a characteristic mass spectrum.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of 4-ANPP in complex matrices such as biological fluids.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule. The spectra provide detailed information about the chemical environment of each proton and carbon atom.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-N bonds.
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Mass Spectrometry (MS): The mass spectrum of 1-Phenethylpiperidin-4-amine shows a characteristic fragmentation pattern that can be used for its identification.
Experimental Workflow for Analysis
Caption: Analytical workflow for the characterization of 1-Phenethylpiperidin-4-amine HCl.
Biological Activity and Toxicology
1-Phenethylpiperidin-4-amine is primarily known as a non-psychoactive precursor to fentanyl and its analogues.[1] It does not exhibit significant opioid receptor activity itself. Its toxicological significance arises from its role in the synthesis of highly potent and dangerous synthetic opioids.
The primary hazard associated with 1-Phenethylpiperidin-4-amine hydrochloride is its potential for conversion into fentanyl or other illicitly produced opioids. Exposure to these end products can lead to severe respiratory depression, overdose, and death. Therefore, handling of this compound requires stringent safety precautions and adherence to all regulatory guidelines.
Role as a Precursor to Fentanyl and its Signaling Pathway
1-Phenethylpiperidin-4-amine is acylated to form fentanyl, which is a potent µ-opioid receptor agonist. The signaling pathway of fentanyl involves its binding to µ-opioid receptors, leading to a cascade of intracellular events that result in analgesia but also life-threatening respiratory depression.
Caption: Synthetic role of 4-ANPP and the signaling pathway of its product, fentanyl.
Regulatory Status
Due to its direct application in the illicit synthesis of fentanyl, 1-Phenethylpiperidin-4-amine (4-ANPP) is a controlled substance in many jurisdictions worldwide. In the United States, it is classified as a List I chemical by the Drug Enforcement Administration (DEA), meaning that its distribution is closely monitored and regulated. Researchers and chemical suppliers must comply with all applicable national and international regulations regarding the purchase, handling, and storage of this compound.
Conclusion
1-Phenethylpiperidin-4-amine hydrochloride is a compound of significant interest primarily due to its role as a key precursor in the synthesis of fentanyl and related opioids. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for law enforcement, forensic chemists, and researchers in the field of drug development and addiction. This technical guide provides a consolidated resource of the available scientific information on this compound, highlighting the need for careful handling and strict regulatory adherence. Further research to establish more comprehensive experimental data for the hydrochloride salt would be beneficial to the scientific community.
